N-cyclopentyl-N'-phenylethanediamide
Description
N-cyclopentyl-N'-phenylethanediamide is an oxalamide derivative characterized by an ethanediamide (oxalic acid diamide) backbone substituted with a cyclopentyl group at one terminal nitrogen and a phenyl group at the other. Structurally, the cyclopentyl moiety introduces steric bulk and lipophilicity, while the phenyl group may enhance aromatic interactions. Such compounds are often explored for applications in agrochemicals, pharmaceuticals, or polymer synthesis due to their tunable functional groups .
Properties
IUPAC Name |
N-cyclopentyl-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(14-10-6-2-1-3-7-10)13(17)15-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNHOULFFMBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-N’-phenylethanediamide can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of the desired amide.
Another method involves the use of carboxylic acid derivatives. For example, the reaction of cyclopentylamine with phenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) can yield N-cyclopentyl-N’-phenylethanediamide.
Industrial Production Methods
Industrial production of N-cyclopentyl-N’-phenylethanediamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopentyl-N’-phenylethanediamide oxides, while reduction can produce N-cyclopentyl-N’-phenylethanediamine.
Scientific Research Applications
N-cyclopentyl-N’-phenylethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-phenylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their substituents are compared below:
*Inferred values based on structural analysis.
Key Observations :
- Backbone Differences : The ethanediamide derivatives (oxalamides) feature a C₂O₂N₂ backbone, whereas pencycuron is a urea (N-C(=O)-N) derivative. Ureas generally exhibit higher hydrogen-bonding capacity, influencing their biological activity .
- The hydroxy/hydroxymethyl groups () increase hydrophilicity, contrasting with the lipophilic cyclopentyl group in the target compound.
Physicochemical Properties
Lipophilicity :
- The cyclopentyl group in the target compound likely increases logP (lipophilicity), favoring membrane permeability.
- The benzodioxolylmethyl analogue (C₁₆H₁₄N₂O₄) has moderate polarity due to its oxygen-rich substituent .
- The hydroxy/hydroxymethyl-substituted compound () is highly polar, reducing bioavailability but improving aqueous solubility.
- Thermal Stability: Oxalamides generally exhibit higher thermal stability than ureas due to stronger amide bonds. For example, 3-chloro-N-phenyl-phthalimide (a phthalimide analogue) is noted for its role in synthesizing heat-resistant polyimides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
